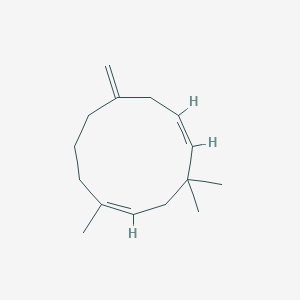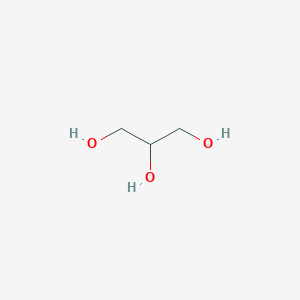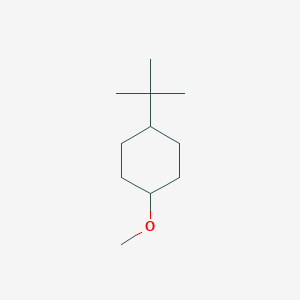
1-Tert-butyl-4-methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-methoxycyclohexane is a cyclic organic compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly synthesized through a number of different methods, and its unique structure and properties have made it a valuable tool for researchers investigating a range of biochemical and physiological phenomena. In
Mecanismo De Acción
The exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane is not well understood, but it is thought to act by altering the physical properties of cellular membranes. This compound has been shown to increase membrane fluidity and disrupt lipid raft formation, which in turn can affect the function of membrane-bound proteins. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to modulate ion channel activity, possibly by altering the conformation of the channel protein or by affecting the lipid environment surrounding the channel.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-tert-butyl-4-methoxycyclohexane are diverse and depend on the specific target being studied. For example, this compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel and the GABA-A receptor. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to affect the function of enzymes such as phospholipase A2 and cyclooxygenase-2. These effects can have downstream consequences on a range of physiological processes, including pain perception, inflammation, and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-tert-butyl-4-methoxycyclohexane in lab experiments is its ability to modulate a range of targets with high potency. Additionally, this compound has relatively low toxicity and is relatively easy to synthesize. However, there are also some limitations to using 1-tert-butyl-4-methoxycyclohexane in lab experiments. For example, its effects on cellular membranes can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Direcciones Futuras
There are many potential future directions for research on 1-tert-butyl-4-methoxycyclohexane. One promising avenue of investigation is the development of new drugs based on the structure of this compound, which could have applications in a range of therapeutic areas. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane and to better understand its effects on cellular membranes. Finally, this compound could be used as a tool for investigating a range of biological processes, including the role of lipid rafts in cellular signaling and the effects of membrane fluidity on protein function.
Métodos De Síntesis
There are several methods for synthesizing 1-tert-butyl-4-methoxycyclohexane, but one of the most common involves the reaction of tert-butyl alcohol and cyclohexanone in the presence of a strong acid catalyst. This reaction typically proceeds via an acid-catalyzed dehydration of the alcohol to form a tert-butyl carbocation, which then reacts with the cyclohexanone to form the desired product.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-methoxycyclohexane has been used extensively in scientific research for its ability to modulate a variety of biological processes. One of the most promising applications of this compound is in the field of drug discovery, where it has been shown to have potent effects on a range of targets including ion channels, enzymes, and receptors. Additionally, 1-tert-butyl-4-methoxycyclohexane has been used as a tool for investigating the role of lipid rafts in cellular signaling, as well as for studying the effects of membrane fluidity on protein function.
Propiedades
Número CAS |
15875-99-7 |
|---|---|
Nombre del producto |
1-Tert-butyl-4-methoxycyclohexane |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-tert-butyl-4-methoxycyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |
Clave InChI |
XMLDPBGRPWQRBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OC |
Otros números CAS |
15876-31-0 74052-93-0 |
Sinónimos |
Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-cis- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
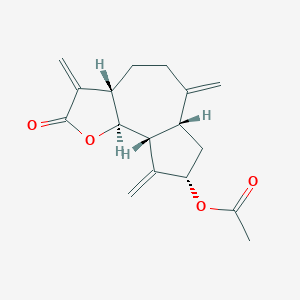
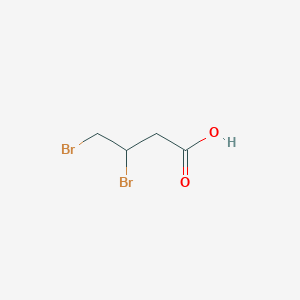
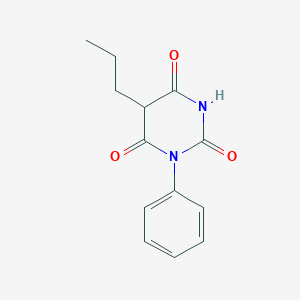
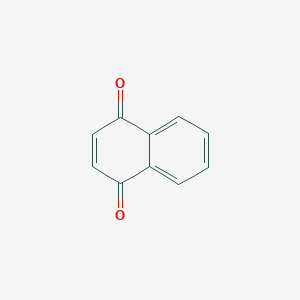
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
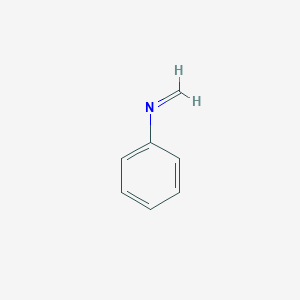
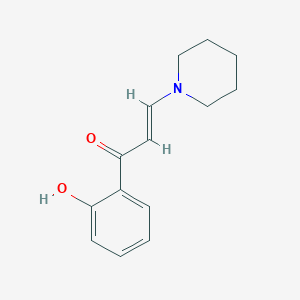
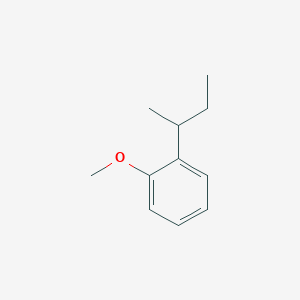
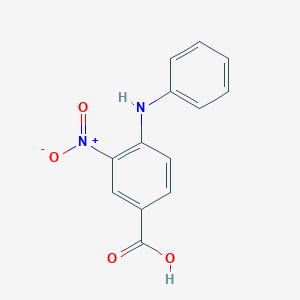
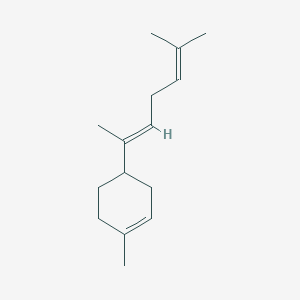
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
